molecular formula C12H17N3O B14864059 2-Amino-2-(5-(azepan-1-yl)furan-2-yl)acetonitrile

2-Amino-2-(5-(azepan-1-yl)furan-2-yl)acetonitrile

Cat. No.: B14864059
M. Wt: 219.28 g/mol
InChI Key: CVHDSIPBAWJXMH-UHFFFAOYSA-N
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Description

2-Amino-2-(5-(azepan-1-yl)furan-2-yl)acetonitrile is an organic compound that features a furan ring substituted with an azepane group and an aminoacetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-(azepan-1-yl)furan-2-yl)acetonitrile typically involves the reaction of 5-(azepan-1-yl)furan-2-carbaldehyde with an appropriate amine and a cyanide source. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-(azepan-1-yl)furan-2-yl)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-2-(5-(azepan-1-yl)furan-2-yl)acetonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-(azepan-1-yl)furan-2-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan ring and azepane group can interact with various biological macromolecules, influencing their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(5-(piperidin-1-yl)furan-2-yl)acetonitrile
  • 2-Amino-2-(5-(morpholin-1-yl)furan-2-yl)acetonitrile
  • 2-Amino-2-(5-(pyrrolidin-1-yl)furan-2-yl)acetonitrile

Uniqueness

2-Amino-2-(5-(azepan-1-yl)furan-2-yl)acetonitrile is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

2-amino-2-[5-(azepan-1-yl)furan-2-yl]acetonitrile

InChI

InChI=1S/C12H17N3O/c13-9-10(14)11-5-6-12(16-11)15-7-3-1-2-4-8-15/h5-6,10H,1-4,7-8,14H2

InChI Key

CVHDSIPBAWJXMH-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=CC=C(O2)C(C#N)N

Origin of Product

United States

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